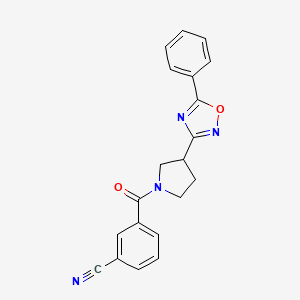
3-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzonitrile group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds typically involves the reaction of appropriate precursors under specific conditions . For example, 1,2,4-oxadiazoles can be synthesized from amidoximes and carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom .科学的研究の応用
Anticancer Properties
The epidermal growth factor receptor (EGFR) plays a critical role in governing the cell cycle, positioning it as a promising target for anticancer drug development. Researchers have designed and synthesized innovative EGFR inhibitors, including derivatives of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride, which exhibit potential applications in anticancer therapy . These inhibitors may interfere with EGFR signaling pathways, leading to tumor growth inhibition.
Antiproliferative Activity
The 1,2,4-oxadiazole scaffold has been associated with antiproliferative effects. Researchers have explored the synthesis of 3,5-disubstituted 1,2,4-oxadiazole derivatives, including compounds like our target molecule. These derivatives exhibit promising antiproliferative activity against cancer cell lines, making them interesting candidates for further investigation .
EGFR Kinase Inhibition
Given the structural resemblance to EGFR inhibitors, our compound may act as a kinase inhibitor. EGFR kinase inhibitors are crucial in cancer therapy, as they block the activity of EGFR, preventing downstream signaling and cell proliferation .
Mitochondrial Enzyme Modulation
The MTT assay, which measures mitochondrial enzyme activity, has been used to evaluate the effects of various compounds on living cells. Our compound could potentially modulate mitochondrial enzymes, affecting cell viability and proliferation .
Neuroprotective Effects
Although not directly studied for our compound, the presence of the pyrrolidine ring suggests possible neuroprotective properties. Pyrrolidine derivatives have been investigated for their ability to protect neurons from oxidative stress and neurodegenerative conditions .
Chemical Biology and Medicinal Chemistry
Researchers interested in chemical biology and medicinal chemistry have explored the synthesis and evaluation of 1,2,4-oxadiazole derivatives. Our compound could serve as a valuable tool for understanding structure-activity relationships and designing novel bioactive molecules .
将来の方向性
作用機序
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as anti-infective agents, indicating potential anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the potential anti-infective activities of similar 1,2,4-oxadiazole compounds , it can be inferred that the compound may interact with pathways related to bacterial, viral, or leishmanial infections.
Result of Action
The potential anti-infective activities of similar 1,2,4-oxadiazole compounds suggest that the compound could have a significant impact on the cellular processes of bacteria, viruses, or leishmania .
特性
IUPAC Name |
3-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-12-14-5-4-8-16(11-14)20(25)24-10-9-17(13-24)18-22-19(26-23-18)15-6-2-1-3-7-15/h1-8,11,17H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPJPAHSNKDMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate](/img/structure/B2845700.png)

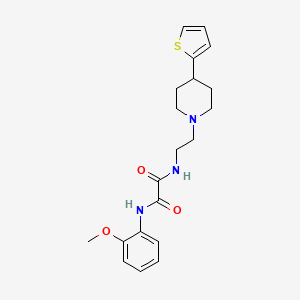
![3-{4-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-(2-thienyl)pyridazine](/img/structure/B2845705.png)
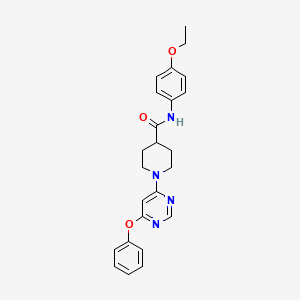

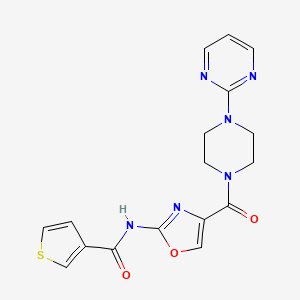
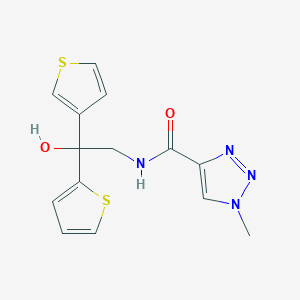
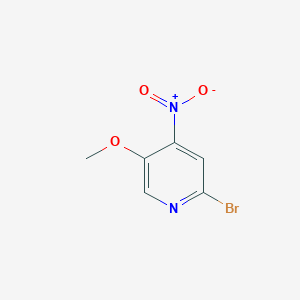
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2845716.png)
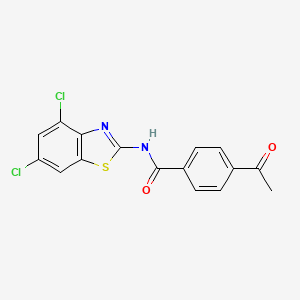
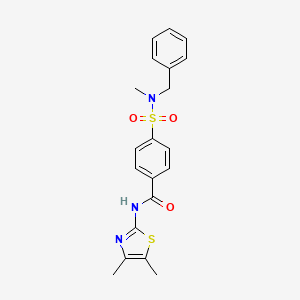

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2845722.png)